molecular formula C26H44N8O11 B14246824 L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid CAS No. 189889-85-8

L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid

Cat. No.: B14246824
CAS No.: 189889-85-8
M. Wt: 644.7 g/mol
InChI Key: IKLIMMKNUSFQDP-ATIWLJMLSA-N
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Description

L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid typically involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and structure of the peptide. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently produce large quantities of the peptide with high purity. The process includes the deprotection of the peptide, purification using techniques such as high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The oxidation of specific amino acid residues, such as cysteine, can lead to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions may require the use of specific enzymes or chemical reagents to facilitate the exchange of amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield the original peptide structure.

Scientific Research Applications

L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The compound can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs and as a component in drug delivery systems.

    Industry: The compound can be used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the context in which the peptide is used.

Comparison with Similar Compounds

L-Lysyl-L-alanyl-L-serylglycylglycyl-L-prolyl-L-glutamic acid can be compared with other similar peptides, such as:

    L-Alanyl-L-glutamine: A dipeptide with high water solubility and bioavailability, commonly used in clinical treatments.

    L-Glutamyl-L-cysteinyl-glycine:

Properties

CAS No.

189889-85-8

Molecular Formula

C26H44N8O11

Molecular Weight

644.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C26H44N8O11/c1-14(31-23(41)15(28)5-2-3-9-27)22(40)33-17(13-35)24(42)30-11-19(36)29-12-20(37)34-10-4-6-18(34)25(43)32-16(26(44)45)7-8-21(38)39/h14-18,35H,2-13,27-28H2,1H3,(H,29,36)(H,30,42)(H,31,41)(H,32,43)(H,33,40)(H,38,39)(H,44,45)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

IKLIMMKNUSFQDP-ATIWLJMLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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